molecular formula C18H16BrN3O4S B12006057 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B12006057
M. Wt: 450.3 g/mol
InChI Key: DUIGDUXIRKNVJK-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide-sulfonamide class, characterized by a sulfamoylphenyl group linked to a substituted benzamide moiety. The 3,4-dimethyl-1,2-oxazole (isoxazole) ring at the sulfamoyl nitrogen introduces steric and electronic effects, while the 2-bromo substituent on the benzamide may influence reactivity and biological interactions.

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

2-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)14-9-7-13(8-10-14)20-17(23)15-5-3-4-6-16(15)19/h3-10,22H,1-2H3,(H,20,23)

InChI Key

DUIGDUXIRKNVJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethyl-1,2-Oxazol-5-Amine

Reaction Scheme :

  • Cyclocondensation : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in acetic acid to form 5-amino-3-methylisoxazole.

  • Methylation : Treatment with methyl iodide in the presence of potassium carbonate introduces the 4-methyl group.

Conditions :

  • Cyclocondensation : Reflux at 110°C for 6 hours in glacial acetic acid.

  • Methylation : Stirring at room temperature for 12 hours in dimethylformamide (DMF).

Yield : 68–75% after recrystallization from ethanol.

Preparation of 4-Nitrobenzenesulfonyl Chloride

Procedure :
Nitrobenzene is sulfonated using chlorosulfonic acid at 0–5°C, followed by quenching with ice-water to precipitate the sulfonyl chloride.

Key Parameters :

  • Molar Ratio : Nitrobenzene to chlorosulfonic acid (1:3).

  • Reaction Time : 3 hours.

  • Purification : Recrystallization from hexane.

Yield : 82% (white crystalline solid).

Formation of N-(3,4-Dimethyl-1,2-Oxazol-5-yl)-4-Nitrobenzenesulfonamide

Coupling Reaction :
4-Nitrobenzenesulfonyl chloride reacts with 3,4-dimethyl-1,2-oxazol-5-amine in anhydrous dichloromethane (DCM) using pyridine as a base.

Conditions :

  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

  • Temperature : 0°C to room temperature, 4 hours.

  • Workup : Washing with 1M HCl and brine, followed by silica gel chromatography.

Yield : 76% (pale-yellow solid).

Reduction of Nitro Group to Amine

Catalytic Hydrogenation :
N-(3,4-Dimethyl-1,2-oxazol-5-yl)-4-nitrobenzenesulfonamide undergoes hydrogenation in ethanol with 10% Pd/C under 3 atm H₂.

Conditions :

  • Reaction Time : 6 hours.

  • Monitoring : TLC (ethyl acetate/hexane, 1:2).

  • Purification : Filtration and solvent removal under reduced pressure.

Yield : 89% (colorless crystals).

Acylation with 2-Bromobenzoyl Chloride

Amide Bond Formation :
The amine intermediate reacts with 2-bromobenzoyl chloride in DCM using triethylamine (TEA) as an acid scavenger.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (amine to acyl chloride).

  • Temperature : 0°C to room temperature, 8 hours.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 65% (off-white powder).

Critical Analysis of Reaction Parameters

Hydrogenation Challenges

Catalytic hydrogenation (Step 2.4) must balance H₂ pressure and catalyst loading. Excessive pressure (≥5 atm) risks over-reduction of the oxazole ring, while insufficient catalyst (<5% Pd/C) prolongs reaction time. Monitoring via TLC ensures complete nitro reduction without side reactions.

Acylation Side Reactions

Competitive N-sulfonamide acylation is mitigated by using a slight excess of 2-bromobenzoyl chloride. Infrared (IR) spectroscopy confirms amide formation (C=O stretch at ~1650 cm⁻¹) and absence of unreacted amine (N-H stretch at ~3300 cm⁻¹).

Comparative Data on Synthetic Routes

StepReactantsConditionsYieldPurity (HPLC)
2.1Ethyl acetoacetate, NH₂OH·HClAcetic acid, 110°C68%95%
2.2Nitrobenzene, ClSO₃H0–5°C, 3h82%98%
2.34-Nitrobenzenesulfonyl chloride, oxazole amineDCM, pyridine76%97%
2.4Nitro intermediate, H₂/Pd-CEtOH, 3 atm89%99%
2.5Amine intermediate, 2-bromobenzoyl chlorideDCM, TEA65%96%

Scalability and Industrial Considerations

Scaling this synthesis necessitates addressing:

  • Exothermic Reactions : Sulfonation (Step 2.2) requires jacketed reactors to maintain low temperatures.

  • Catalyst Recovery : Pd/C filtration systems must minimize catalyst loss during hydrogenation.

  • Solvent Recycling : DCM and ethanol are reclaimed via distillation to reduce costs .

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.

    Common Reagents and Conditions: Bromination typically involves using bromine or a brominating agent.

    Major Products: The primary product is 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide.

  • Scientific Research Applications

    Anticancer Activity

    Recent studies have indicated that compounds similar to 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the oxazole moiety has been linked to enhanced potency against various cancer cell lines .

    Case Study: RET Kinase Inhibition
    A study focused on benzamide derivatives demonstrated that certain compounds could effectively inhibit RET kinase activity, which is crucial in several cancers. The findings suggested that modifications to the benzamide structure can yield potent inhibitors that may serve as lead compounds for further development .

    Biochemical Research

    The compound can also be utilized as a biochemical tool in research settings. Its ability to interact with specific biological targets makes it suitable for studying receptor-ligand interactions and enzyme activities.

    Example: Interaction with Nicotinic Receptors
    Research has highlighted the significance of nicotinic acetylcholine receptors in various physiological processes and diseases. Compounds like this compound can be explored for their potential to modulate these receptors, providing insights into their role in neurobiology and pharmacology .

    Antimicrobial Properties

    Some studies suggest that sulfamoyl-containing compounds exhibit antimicrobial activity. The structural features of this compound may contribute to its efficacy against bacterial strains, making it a candidate for further investigation in antimicrobial therapy .

    Anti-inflammatory Effects

    The anti-inflammatory properties of benzamide derivatives have been documented in literature, indicating potential applications in treating inflammatory diseases. The unique structural characteristics of the compound may enhance its therapeutic profile in this context .

    Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Structural and Physicochemical Comparisons with Analogues

    Core Structural Similarities and Variations

    The target compound shares a common scaffold with several derivatives:

    • Sulfamoylphenyl group : Critical for hydrogen bonding and target recognition.
    • Substituted benzamide : Position and nature of the substituent (e.g., bromo, chloro, fluoro) modulate electronic and steric properties.
    Table 1: Comparative Physicochemical Properties
    Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent
    2-Bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide (Target) C₁₉H₁₇BrN₃O₄S ~455.33* N/A 2-Bromo
    4-Chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide () C₁₈H₁₆ClN₃O₄S 405.86 N/A 4-Chloro
    (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f, ) C₁₇H₁₆FN₃O₅S 393.39 236–237 4-Fluoro
    N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide () C₁₃H₁₅N₃O₄S 309.34 N/A Acetamide

    *Calculated based on analogous compounds.

    Key Observations :

    • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance lipophilicity and influence binding affinity .
    • Melting Points : Fluoro and chloro derivatives () exhibit high melting points (>200°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl and amide groups). The bromo analogue likely follows this trend.

    Antifungal and Enzyme Inhibition Potential

    • LMM5 and LMM11 () : 1,3,4-Oxadiazole derivatives with sulfamoylphenyl groups demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition. While their scaffolds differ (oxadiazole vs. benzamide), the sulfamoyl group’s role in target binding is conserved .
    • Compound 13 () : A benzamide derivative with a 3,4-dimethylisoxazole sulfamoyl group showed structural similarity to the target compound. Though its biological data are unspecified, its design aligns with enzyme-targeted inhibitors .

    Key Observations :

    • The sulfamoyl group is a common pharmacophore in enzyme inhibitors, suggesting the target compound may share similar mechanistic pathways .

    Characterization Techniques

    • Spectroscopy : ¹H/¹³C NMR and EI-MS/ESI-HRMS () confirmed structural integrity.
    • Crystallography : SHELX programs () and WinGX () were critical for resolving crystal structures of related compounds.

    Biological Activity

    2-Bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a brominated benzamide core and a sulfamoyl group linked to a dimethyl-substituted oxazole ring. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

    The molecular formula of the compound is C11H11BrN2O3SC_{11}H_{11}BrN_2O_3S with a molecular weight of approximately 331.19 g/mol. The structure can be summarized as follows:

    PropertyValue
    Molecular FormulaC11H11BrN2O3S
    Molecular Weight331.19 g/mol
    IUPAC NameThis compound
    CAS Number195447-72-4

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfamoyl group is known to mimic natural substrates, potentially inhibiting various enzymes involved in cellular processes. The oxazole moiety may also play a role in receptor interactions, influencing signaling pathways relevant to disease mechanisms.

    Biological Activity Overview

    Research on similar benzamide derivatives has shown various biological activities including:

    Case Studies and Research Findings

    Recent studies focusing on related compounds provide insights into the potential biological activities of this compound:

    • Antiviral Studies : A series of N-phenylbenzamide derivatives were synthesized and evaluated for their antiviral activity against EV71. The most promising compounds showed IC50 values ranging from 5.7 μM to 18 μM . This indicates that structural modifications can significantly enhance antiviral potency.
    • Enzyme Inhibition : Research has indicated that certain benzamide derivatives inhibit dihydrofolate reductase (DHFR) through mechanisms involving the reduction of NADP and NADPH levels . This highlights the importance of metabolic pathways in determining the efficacy of these compounds.
    • Kinase Inhibition : Compounds similar to the target compound have been shown to inhibit RET kinase activity effectively . Such findings suggest that the target compound may also possess kinase inhibitory properties relevant for cancer treatment.

    Q & A

    Q. What synthetic methodologies are optimal for preparing 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide with high purity?

    Methodological Answer:

    • Multi-step synthesis : Begin with sulfonylation of 4-aminophenylsulfonamide derivatives using 3,4-dimethylisoxazole-5-sulfonyl chloride. Subsequent coupling with 2-bromobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF solvent) yields the target compound.
    • Critical factors : Temperature control (<5°C during acylation), anhydrous solvents, and stoichiometric excess of acylating agents improve yield.
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

    Methodological Answer:

    • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for benzamide and sulfonamide phenyl rings), methyl groups (δ 2.1–2.5 ppm for dimethylisoxazole), and absence of amine protons (due to sulfamoyl deprotonation).
    • FTIR : Confirm sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) and amide carbonyl (C=O stretch ~1670 cm⁻¹).
    • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 476.01 (C19H17BrN3O4S) with <3 ppm error .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

    Methodological Answer:

    • Data collection : Use a single crystal (0.2 × 0.2 × 0.1 mm³) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
    • Structure solution : Employ direct methods in SHELXT for phase determination. Refine with SHELXL using full-matrix least-squares, adjusting for anisotropic displacement parameters.
    • Validation : Check R-factor convergence (<0.05), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions. Generate ORTEP-3 diagrams to visualize thermal ellipsoids and confirm bond angles .

    Q. What in vitro strategies evaluate this compound’s potential as a PD-L1 inhibitor?

    Methodological Answer:

    • ELISA screening : Immobilize recombinant PD-L1 protein, incubate with the compound (1–100 µM), and measure competitive binding using anti-PD-L1 antibodies. Calculate IC50 via nonlinear regression (GraphPad Prism).
    • Cell-based assays : Test cytotoxicity on fibroblast (e.g., NIH/3T3) and cancer (e.g., PC-3, MCF7) lines using MTT assays (72-hour exposure, 10 µM concentration). Prioritize compounds with >50% inhibition and low cytotoxicity (viability >80%) .

    Q. How do molecular docking studies predict binding modes to therapeutic targets like PD-L1?

    Methodological Answer:

    • Protein preparation : Retrieve PD-L1 structure (PDB ID: 5J89), remove water, add hydrogens, and assign charges (AMBER force field).
    • Ligand preparation : Optimize compound geometry (Avogadro), assign Gasteiger charges (AutoDockTools).
    • Docking workflow : Use AutoDock Vina with a 20 Å grid box centered on the PD-L1 binding cleft. Analyze top poses for hydrogen bonds (e.g., sulfonamide-O···Arg125) and hydrophobic interactions (bromobenzoyl···Tyr56). Validate with MM/GBSA binding energy calculations .

    Q. What structure-activity relationship (SAR) insights emerge from modifying the bromobenzamide moiety?

    Methodological Answer:

    • Substitution studies : Replace bromine with Cl, F, or NO2 to assess electronic effects. For example:

      SubstituentPD-L1 Inhibition (%)LogP
      Br57.13.2
      Cl53.32.9
      F48.72.5
    • Bioisosteric replacement : Swap benzamide with thiadiazole (e.g., ) to enhance metabolic stability.

    • Data analysis : Correlate inhibition % with Hammett σ values and lipophilicity (SPSS, Pearson’s r) to guide lead optimization .

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